molecular formula C5H7ClO3 B13999241 5-Chloro-5-oxopentanoic acid CAS No. 73801-05-5

5-Chloro-5-oxopentanoic acid

Cat. No.: B13999241
CAS No.: 73801-05-5
M. Wt: 150.56 g/mol
InChI Key: AKRGLPCOXCYKNF-UHFFFAOYSA-N
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Description

5-Chloro-5-oxopentanoic acid: is an organic compound with the molecular formula C5H7ClO3 It is a chlorinated derivative of pentanoic acid, characterized by the presence of a chlorine atom and a ketone group on the fifth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5-oxopentanoic acid typically involves the chlorination of 5-oxopentanoic acid. One common method is the reaction of 5-oxopentanoic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 5-chloro-5-hydroxypentanoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: this compound derivatives.

    Reduction: 5-Chloro-5-hydroxypentanoic acid.

    Substitution: Various substituted pentanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-5-oxopentanoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chlorinated compounds. It helps in understanding the metabolic pathways and the effects of chlorinated compounds on biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme function and regulation.

Comparison with Similar Compounds

    5-Chloro-2-oxopentanoic acid: Similar structure but with a different position of the ketone group.

    5-Chloro-3-oxopentanoic acid: Another isomer with the ketone group on the third carbon.

    5-Chloro-4-oxopentanoic acid: Isomer with the ketone group on the fourth carbon.

Uniqueness: 5-Chloro-5-oxopentanoic acid is unique due to the specific positioning of the chlorine atom and the ketone group on the fifth carbon. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical and biological applications. The presence of both a chlorine atom and a ketone group allows for diverse chemical transformations, enabling the synthesis of a wide range of derivatives.

Biological Activity

5-Chloro-5-oxopentanoic acid is an organic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorine atom substitution on the fifth carbon of the pentanoic acid backbone, along with a ketone functional group at the same position. This unique structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorine atom may participate in halogen bonding, which can further influence the compound's biological effects.

Biological Activity Overview

  • Enzyme Inhibition :
    • Studies indicate that this compound can inhibit specific enzymes through competitive binding mechanisms. This inhibition is crucial for understanding its potential therapeutic uses in drug development targeting similar biochemical pathways.
  • Therapeutic Potential :
    • The compound has been investigated for various therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to modulate enzyme activity suggests potential applications in treating diseases where such enzymes play a critical role .
  • Toxicity Profile :
    • Toxicological studies have shown that this compound exhibits low toxicity levels in animal models, with an LD50 greater than 5000 mg/kg body weight. It is classified as a non-irritant to skin but may cause eye irritation .

Case Studies

  • Enzyme Interaction Studies :
    • Research has demonstrated the competitive inhibition of specific enzymes by this compound, suggesting its utility in pharmacological applications. For instance, studies have shown that this compound can effectively inhibit enzymes involved in metabolic pathways associated with diabetes .
  • Therapeutic Applications :
    • In preclinical studies, this compound derivatives have been evaluated for their anti-inflammatory properties. These studies indicate a significant reduction in inflammatory markers in treated animal models compared to controls .

Data Tables

PropertyValue
Molecular FormulaC5_5H7_7ClO3_3
Molecular Weight164.56 g/mol
LD50 (oral, rat)>5000 mg/kg
Skin IrritationNon-irritant
Eye IrritationSevere irritant

Properties

IUPAC Name

5-chloro-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRGLPCOXCYKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619455
Record name 5-Chloro-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73801-05-5
Record name 5-Chloro-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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